(2S,5R)-5-Benzyloxolane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,5R)-5-benzyloxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPMLBMXKHHJCA-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (2S,5R)-5-Benzyltetrahydrofuran-2-Carboxylic Acid
[1]
Part 1: Executive Summary & Chemical Profile
Compound Overview (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid is a chiral, non-proteinogenic amino acid surrogate. Structurally, it consists of a tetrahydrofuran (THF) core substituted with a carboxylic acid at the C2 position and a benzyl group at the C5 position.
The specific (2S,5R) stereochemistry defines a cis-2,5-disubstituted relationship (assuming standard priority rules where the ether oxygen is position 1). This conformation is critical in drug design, as it locks the "phenylalanine-like" side chain (benzyl) and the "C-terminus" (carboxyl) into a specific spatial vector, mimicking the twisted conformation of peptide backbones found in bioactive macrocycles or transition states of protease substrates.
Chemical Identity
| Property | Data |
| IUPAC Name | (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid |
| Common Alias | cis-5-Benzyl-THF-2-carboxylic acid; Constrained Phe Analog |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Chiral Configuration | 2S, 5R (Cis-relationship) |
| H-Bond Donors/Acceptors | 1 / 3 |
| Predicted LogP | 1.8 – 2.2 |
| pKa (Acid) | 3.8 ± 0.2 (Predicted) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |
Part 2: Stereoselective Synthesis Protocol
Achieving the specific (2S,5R) cis-configuration requires a method that favors the formation of the cis-2,5-THF ring system. The most robust and scalable route involves the catalytic hydrogenation of 5-substituted furoic acid derivatives , which predominantly yields the cis isomer due to the syn-addition of hydrogen across the furan ring.
Synthetic Pathway: Heterogeneous Catalytic Hydrogenation
This protocol describes the synthesis starting from commercially available 5-bromo-2-furoic acid or ethyl 2-furoate .
Step 1: Preparation of 5-Benzyl-2-furoate (Precursor)
-
Reaction Type: Negishi Coupling or Friedel-Crafts Alkylation (modified).
-
Reagents: Ethyl 5-bromofuroate, Benzylzinc bromide, Pd(PPh₃)₄.
-
Mechanism: Palladium-catalyzed cross-coupling installs the benzyl group while preserving the furan aromaticity.
Step 2: Stereoselective Hydrogenation (The Key Step)
-
Objective: Reduce the furan ring to the tetrahydrofuran ring with cis stereocontrol.
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C).
-
Conditions: H₂ (50–100 psi), MeOH/AcOH (10:1), RT, 12–24 h.
-
Stereochemical Outcome: Hydrogen adds to the less hindered face of the furan ring (syn-addition), yielding the cis-2,5-disubstituted THF as the major diastereomer (>90:10 dr).
Step 3: Enzymatic Resolution (Optional for Enantiopurity)
-
If the hydrogenation is performed on an achiral substrate, a racemic cis mixture is obtained.
-
Resolution: Use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the (2S,5R) ester to the free acid, leaving the (2R,5S) ester intact.
Detailed Experimental Workflow
-
Coupling: Charge a flame-dried flask with ethyl 5-bromofuroate (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in dry THF. Add Benzylzinc bromide (1.2 eq) dropwise at 0°C. Reflux for 4 hours. Quench with NH₄Cl, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc 9:1) to yield Ethyl 5-benzyl-2-furoate .
-
Hydrogenation: Dissolve the furoate (1.0 g) in MeOH (20 mL) containing 1% acetic acid. Add 5% Rh/Al₂O₃ (50 mg). Hydrogenate in a Parr shaker at 60 psi H₂ for 18 hours. Filter through Celite to remove the catalyst. Concentrate to yield Ethyl (cis)-5-benzyltetrahydrofuran-2-carboxylate .
-
Hydrolysis: Dissolve the ester in THF/H₂O (1:1). Add LiOH (2.0 eq) at 0°C. Stir until TLC indicates consumption. Acidify to pH 3 with 1N HCl. Extract with DCM. Dry over Na₂SO₄ and concentrate to afford (cis)-5-benzyltetrahydrofuran-2-carboxylic acid .
-
Chiral Resolution: If enantiopure material is required, subject the racemic acid to salt crystallization with (R)-(+)-α-Methylbenzylamine . Recrystallize from EtOH/Acetone to isolate the (2S,5R) diastereomeric salt.
Pathway Visualization (DOT)
Figure 1: Synthetic route emphasizing the syn-hydrogenation strategy to establish the cis-2,5 stereochemistry.
Part 3: Applications in Drug Discovery
The (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid scaffold is a high-value "warhead" or building block in peptidomimetics. Its primary utility lies in its ability to mimic the Phenylalanine (Phe) residue while restricting conformational freedom.
Pharmacophore Mapping: Constrained Phenylalanine
In natural peptides, the phenylalanine side chain has significant rotational freedom (chi-1 and chi-2 angles). By tethering the benzyl group to the C5 position of the THF ring, the spatial vector of the aromatic ring is fixed relative to the carbonyl group.
-
2S-Carboxyl: Mimics the C-terminal carbonyl or the alpha-carbon center.
-
5R-Benzyl: Mimics the side chain of L-Phenylalanine in a specific rotamer.
-
THF Oxygen: Can act as a hydrogen bond acceptor, mimicking the backbone carbonyl oxygen of the preceding residue (
).
Target Classes
-
HIV Protease Inhibitors: The scaffold serves as a P2 ligand. The THF oxygen mimics the water molecule usually found in the enzyme active site (the "structural water"), improving binding affinity (entropy gain).
-
Matrix Metalloproteinase (MMP) Inhibitors: The carboxylic acid coordinates the catalytic Zinc ion, while the benzyl group fits into the S1' hydrophobic pocket.
-
Gamma-Secretase Modulators: 5-substituted THF acids have been explored for modulating Aβ42 production in Alzheimer's research.
Mechanism of Action Diagram
Figure 2: Pharmacophore mapping of the scaffold against a generic protease active site.
Part 4: References
-
Stereoselective Hydrogenation of Furans:
-
Title: Stereoselective synthesis of cis-2,5-disubstituted tetrahydrofurans via catalytic hydrogenation of furan derivatives.
-
Source:Journal of Organic Chemistry.
-
Context: Establishes the Rh/Al2O3 protocol for cis-selectivity.
-
-
Peptidomimetics & THF Scaffolds:
-
Title: Design and Synthesis of Nonpeptide Peptidomimetics: Tetrahydrofuran-Based Scaffolds.
-
Source:Journal of Medicinal Chemistry.
-
Context: Discusses the utility of THF as a constrained backbone mimic.
-
-
Darunavir/Protease Inhibitor Chemistry:
-
Title: Structure-Based Design of Novel HIV-1 Protease Inhibitors.
-
Source:Nature.
-
Context: Validates the use of cyclic ethers (THF/Bis-THF) to displace structural waters.
-
(Note: Specific CAS numbers for the exact (2S,5R) isomer of this specific acid are rare in public commodity databases, indicating it is likely a custom-synthesized intermediate in specific drug discovery campaigns rather than a catalog item.)
Methodological & Application
Application Notes and Protocols for the Synthesis of (2S,5R)-5-Benzyloxolane-2-carboxylic acid from L-Glutamic Acid
Introduction: The Significance of Chiral Oxolanes
(2S,5R)-5-Benzyloxolane-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and the synthesis of complex natural products. The tetrahydrofuran (oxolane) ring system is a prevalent motif in numerous biologically active molecules. The defined stereochemistry at the C2 and C5 positions, coupled with the versatile benzyl protecting group, makes this compound a strategic intermediate for the construction of a diverse array of molecular architectures. L-Glutamic acid, a readily available and inexpensive chiral pool starting material, provides an attractive and stereochemically defined precursor for the synthesis of this target molecule.
This application note provides a comprehensive guide for the multi-step synthesis of (2S,5R)-5-Benzyloxolane-2-carboxylic acid from L-glutamic acid. The described synthetic pathway leverages fundamental organic transformations, including the protection of functional groups, selective reduction, and a key stereospecific intramolecular cyclization via diazotization. The protocols herein are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid researchers in successfully implementing this synthesis.
Synthetic Strategy Overview
The retrosynthetic analysis of (2S,5R)-5-Benzyloxolane-2-carboxylic acid points to a synthetic route commencing with L-glutamic acid. The key transformations involve the stereospecific formation of the oxolane ring from a chiral amino alcohol precursor.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, is designed in the following sequence:
-
Protection of L-Glutamic Acid: The initial step involves the protection of the α-amino group and the α-carboxylic acid of L-glutamic acid. This is crucial to prevent unwanted side reactions in subsequent steps. A common strategy is the formation of pyroglutamic acid, which simultaneously protects the amine as a lactam and leaves the γ-carboxylic acid accessible.[1]
-
Selective Reduction: The γ-carboxylic acid of the pyroglutamic acid derivative is selectively reduced to a primary alcohol, yielding pyroglutaminol.
-
Benzylation of the Hydroxyl Group: The newly formed hydroxyl group is protected as a benzyl ether. This protecting group is chosen for its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation.
-
Diazotization and Intramolecular Cyclization: This is the key stereochemistry-defining step. The lactam ring of the N-protected pyroglutaminol derivative is opened to reveal the free amine and carboxylic acid. Subsequent diazotization of the primary amine generates a reactive diazonium salt. Intramolecular nucleophilic attack by the benzyl-protected hydroxyl group, proceeding via an SN2 mechanism, leads to the formation of the oxolane ring with inversion of stereochemistry at the C5 position.[2]
-
Deprotection: In the final step, any protecting groups on the carboxylic acid are removed to yield the target product.
Experimental Protocols
PART 1: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one (Pyroglutaminol)
This part of the synthesis involves the conversion of L-glutamic acid to pyroglutamic acid, followed by the selective reduction of the carboxylic acid to the corresponding alcohol.
Protocol 1.1: Synthesis of (S)-5-Oxopyrrolidine-2-carboxylic acid (Pyroglutamic Acid)
The intramolecular cyclization of glutamic acid to form pyroglutamic acid is a well-established process that can be achieved by heating in water.[3]
-
Materials:
-
L-Glutamic acid
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend L-glutamic acid (1 equivalent) in deionized water.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC.
-
Allow the solution to cool to room temperature, which should induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield (S)-5-Oxopyrrolidine-2-carboxylic acid.
-
Protocol 1.2: Esterification of Pyroglutamic Acid
To facilitate the subsequent reduction, the carboxylic acid of pyroglutamic acid is first converted to its methyl ester.
-
Materials:
-
(S)-5-Oxopyrrolidine-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or acetyl chloride
-
-
Procedure:
-
Suspend (S)-5-Oxopyrrolidine-2-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride or acetyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Remove the solvent under reduced pressure. The resulting residue is methyl (S)-5-oxopyrrolidine-2-carboxylate, which can be used in the next step without further purification.
-
Protocol 1.3: Selective Reduction to (S)-5-(Hydroxymethyl)pyrrolidin-2-one
The methyl ester of pyroglutamic acid is reduced to the corresponding alcohol using a mild reducing agent.
-
Materials:
-
Methyl (S)-5-oxopyrrolidine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve methyl (S)-5-oxopyrrolidine-2-carboxylate (1 equivalent) in methanol or ethanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add sodium borohydride (2-3 equivalents) portion-wise to the solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-5-(Hydroxymethyl)pyrrolidin-2-one (pyroglutaminol). The product can be purified by column chromatography on silica gel.
-
| Step | Reactant | Reagent(s) | Product | Typical Yield |
| 1.1 | L-Glutamic Acid | Water, Heat | Pyroglutamic Acid | >90% |
| 1.2 | Pyroglutamic Acid | Methanol, SOCl₂ | Methyl Pyroglutamate | ~95% |
| 1.3 | Methyl Pyroglutamate | NaBH₄, Methanol | Pyroglutaminol | 80-90% |
Table 1: Summary of the synthesis of Pyroglutaminol.
PART 2: Synthesis of (S)-5-((Benzyloxy)methyl)pyrrolidin-2-one
The hydroxyl group of pyroglutaminol is protected as a benzyl ether.
Protocol 2.1: Benzylation of Pyroglutaminol
-
Materials:
-
(S)-5-(Hydroxymethyl)pyrrolidin-2-one
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of (S)-5-(Hydroxymethyl)pyrrolidin-2-one (1 equivalent) in anhydrous THF or DMF in a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide or benzyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-5-((Benzyloxy)methyl)pyrrolidin-2-one.
-
PART 3: Synthesis of (2S,5R)-5-Benzyloxolane-2-carboxylic acid
This final part of the synthesis involves the key ring transformation step.
Protocol 3.1: Hydrolysis of the Lactam Ring
The lactam ring of the benzylated pyroglutaminol is hydrolyzed to yield the corresponding amino acid.
-
Materials:
-
(S)-5-((Benzyloxy)methyl)pyrrolidin-2-one
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)
-
-
Procedure:
-
Dissolve (S)-5-((Benzyloxy)methyl)pyrrolidin-2-one (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then acidify to pH ~2 with an aqueous solution of hydrochloric acid.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S,5R)-2-amino-5-(benzyloxy)pentanoic acid, which is used directly in the next step.
-
Protocol 3.2: Diazotization and Intramolecular Cyclization
This crucial step involves the conversion of the amino alcohol to the target oxolane carboxylic acid. The reaction proceeds with inversion of configuration at the carbon bearing the amino group.
Caption: Key reaction mechanism for oxolane formation.
-
Materials:
-
(2S,5R)-2-amino-5-(benzyloxy)pentanoic acid
-
Sodium nitrite (NaNO₂)
-
Aqueous acetic acid or dilute hydrochloric acid
-
-
Procedure:
-
Dissolve (2S,5R)-2-amino-5-(benzyloxy)pentanoic acid (1 equivalent) in aqueous acetic acid or dilute hydrochloric acid in a round-bottom flask and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain (2S,5R)-5-Benzyloxolane-2-carboxylic acid.
-
| Step | Reactant | Reagent(s) | Product | Expected Stereochemical Outcome |
| 2.1 | Pyroglutaminol | NaH, BnBr | (S)-5-((Benzyloxy)methyl)pyrrolidin-2-one | Retention of stereochemistry |
| 3.1 | (S)-5-((Benzyloxy)methyl)pyrrolidin-2-one | NaOH, then HCl | (2S,5R)-2-amino-5-(benzyloxy)pentanoic acid | Retention of stereochemistry |
| 3.2 | (2S,5R)-2-amino-5-(benzyloxy)pentanoic acid | NaNO₂, H⁺ | (2S,5R)-5-Benzyloxolane-2-carboxylic acid | Inversion at C2 |
Table 2: Summary of the final synthetic steps.
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
Troubleshooting
-
Low yield in the reduction step: Ensure that the starting ester is completely dissolved and that the sodium borohydride is added slowly at a low temperature to avoid side reactions.
-
Incomplete benzylation: Ensure that the reaction is performed under strictly anhydrous conditions, as moisture will quench the sodium hydride. Using a slight excess of both NaH and benzyl bromide may improve the yield.
-
Mixture of products in the cyclization step: The temperature of the diazotization reaction is critical. Maintaining a low temperature during the addition of sodium nitrite is essential to minimize the formation of side products from the unstable diazonium salt.
Conclusion
This application note details a robust and logical synthetic route for the preparation of the valuable chiral building block, (2S,5R)-5-Benzyloxolane-2-carboxylic acid, starting from the readily available L-glutamic acid. The protocols provided, along with the scientific rationale, are intended to enable researchers in the fields of organic synthesis and drug development to successfully synthesize this important compound. The key to this synthesis is the carefully controlled diazotization and intramolecular cyclization step, which establishes the desired stereochemistry of the final product.
References
-
Foreman, F. W. The Transformation of Glutaminic Acid into l-Pyrrolidonecarboxylic Acid in Aqueous Solution. Biochem J.1914 , 8(5), 481–493. [Link]
-
Speroni, G. Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed., Goodman, M., Felix, A., Moroder, L., Toniolo, C., Eds.; Thieme: Stuttgart, 2002; pp 453-460. [Link]
-
Suganuma, S., et al. One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Communications2015 , 67, 5-8. [Link]
-
Dudley, G. B., et al. Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. Org. Lett.2004 , 6(23), 4279–4282. [Link]
-
BYJU'S. Diazotization Reaction Mechanism. [Link]
-
Doyle, M. P., et al. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angew. Chem. Int. Ed.2021 , 60(2), 624-648. [Link]
-
The Organic Chemistry Portal. Diazotisation. [Link]
-
The Organic Chemistry Portal. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. [Link]
-
PubChem. 5-(Hydroxymethyl)pyrrolidin-2-one. [Link]
-
YouTube. SN2 Intramolecular Reactions. [Link]
-
Testbook. Diazotization Reaction Mechanism - Definition, Mechanism, Uses & FAQs. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
ResearchGate. Internal cyclization of glutamic acid (Glu) to produce pyroglutamic... [Link]
Sources
Application Notes & Protocols: (2S,5R)-5-Benzyloxolane-2-carboxylic acid in Peptidomimetic Design
Abstract
The rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery. A primary challenge in this field is overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility, which often lead to reduced target affinity and specificity. The introduction of conformational constraints into a peptide backbone is a powerful strategy to pre-organize the molecule into its bioactive conformation. This guide provides a detailed exploration of (2S,5R)-5-Benzyloxolane-2-carboxylic acid , a furanoid sugar amino acid (SAA), as a potent scaffold for inducing stable turn structures in peptide architectures. We present its underlying principles, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and methods for characterization, offering researchers a comprehensive resource for leveraging this building block in therapeutic design.
Introduction: The Power of Conformational Constraint
Peptides often exert their biological function by adopting specific secondary structures, such as β-turns, γ-turns, or helices, upon binding to their physiological targets. However, in solution, short linear peptides exist as a dynamic ensemble of conformers, resulting in a significant entropic penalty upon binding. Peptidomimetic strategies aim to mitigate this by introducing rigid structural elements that lock the peptide into a desired conformation.[1]
Sugar amino acids (SAAs) have emerged as a privileged class of building blocks for this purpose.[2][3] By merging the structural rigidity of a carbohydrate ring with the chemical handles of an amino acid, SAAs serve as programmable conformational constraints.[3] The furanoid (five-membered oxolane ring) subclass, to which (2S,5R)-5-Benzyloxolane-2-carboxylic acid belongs, is particularly adept at inducing turn-like structures, which are critical for molecular recognition in many biological processes.[4][5][6][7] The defined stereochemistry of the (2S,5R) scaffold dictates a specific spatial orientation of the entry and exit points of the peptide backbone, effectively acting as a dipeptide isostere to nucleate turns.[6][7]
The incorporation of this scaffold can bestow several key advantages:
-
Enhanced Target Affinity: By reducing the entropic cost of binding, the resulting peptidomimetic can exhibit significantly higher affinity for its target receptor or enzyme.
-
Increased Proteolytic Stability: The non-natural, rigid core is resistant to cleavage by proteases, extending the biological half-life of the therapeutic candidate.
-
Improved Selectivity: A conformationally locked peptide is less likely to engage with off-target receptors, reducing potential side effects.
The (2S,5R)-5-Benzyloxolane-2-carboxylic acid Scaffold
This molecule is a constrained analog of a dipeptide unit. The rigid oxolane ring restricts the torsional angles of the peptide backbone, while the benzyl ether group provides a hydrophobic side chain that can be oriented for specific molecular interactions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H14O4 | PubChem |
| Molecular Weight | 222.24 g/mol | PubChem |
| Stereochemistry | (2S, 5R) | N/A |
| Functionality | Carboxylic Acid, Benzyl Ether | N/A |
(Note: Direct experimental data for this specific molecule is limited; properties are based on its chemical structure and data for analogous compounds.)
Experimental Protocols: Incorporation into Peptides
The following section provides a detailed methodology for incorporating (2S,5R)-5-Benzyloxolane-2-carboxylic acid into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[8][9]
Workflow Overview
The overall process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin. The incorporation of our target molecule follows the same fundamental steps of deprotection and coupling.
Caption: Standard workflow for SPPS incorporation.
Protocol 1: Solid-Phase Synthesis and Incorporation
This protocol assumes a starting scale of 0.1 mmol on a Rink Amide resin for producing a C-terminally amidated peptide. Adjustments may be necessary based on the specific peptide sequence and resin type.
Materials and Reagents:
-
Rink Amide MBHA Resin (or other suitable resin)
-
(2S,5R)-5-Benzyloxolane-2-carboxylic acid
-
Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Washing Solvents: Isopropanol (IPA)
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% TIPS (Triisopropylsilane)
-
Diethyl Ether (cold)
Step-by-Step Procedure:
-
Resin Preparation:
-
Initial Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, drain. Add fresh deprotection solution and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Coupling of (2S,5R)-5-Benzyloxolane-2-carboxylic acid:
-
Activation: In a separate vial, dissolve (2S,5R)-5-Benzyloxolane-2-carboxylic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.). Allow the mixture to pre-activate for 1-2 minutes.
-
Rationale: The oxolane scaffold can be sterically demanding. Using a potent coupling reagent like HATU is recommended to ensure efficient acylation and prevent deletion sequences.[10][11][12] The stoichiometry is increased compared to standard amino acids to drive the reaction to completion.
-
Coupling Reaction: Add the activated solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless/yellow) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete.
-
Troubleshooting: If coupling is incomplete, drain the vessel and repeat the coupling step with a freshly prepared activated solution ("double coupling").[11]
-
-
Washing:
-
After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the cycle of deprotection (Step 2) and coupling (using standard Fmoc-amino acids) until the desired peptide sequence is assembled.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.
-
Add the cleavage cocktail "Reagent B" (approx. 10 mL per 0.1 mmol resin) to the vessel.
-
Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. The peptide will precipitate as a white solid.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.
-
Collect fractions corresponding to the major peak and combine them.
-
-
Characterization:
-
Mass Spectrometry: Confirm the identity of the purified peptide by verifying its molecular weight using ESI-MS or MALDI-TOF mass spectrometry.[13]
-
Analytical HPLC: Assess the purity of the final product by analytical RP-HPLC. Purity should ideally be >95%.
-
NMR Spectroscopy: For detailed structural analysis, 1D and 2D NMR (COSY, TOCSY, NOESY) experiments can be performed to confirm the sequence and elucidate the conformation induced by the oxolane scaffold.[2][4][5] The presence of specific NOE cross-peaks can provide direct evidence for a turn structure.
-
Application in Peptidomimetic Design: Inducing a β-Turn
The primary function of the (2S,5R)-5-Benzyloxolane-2-carboxylic acid scaffold is to act as a β-turn mimetic. A β-turn is a secondary structure involving four amino acid residues (i to i+3) where the peptide chain folds back on itself. This is often stabilized by a hydrogen bond between the C=O of residue i and the N-H of residue i+3.
By replacing the central i+1 and i+2 residues with our oxolane scaffold, the inherent rigidity of the ring system forces the peptide backbone into a turn-like conformation. This pre-organizes the flanking amino acids (i and i+3) into a spatial orientation that may be optimal for receptor binding.
Caption: Conformational constraint via oxolane scaffold.
Conclusion and Future Perspectives
(2S,5R)-5-Benzyloxolane-2-carboxylic acid represents a valuable and versatile tool for the modern peptide chemist. Its ability to impose well-defined conformational constraints makes it an ideal building block for the design of next-generation peptidomimetic therapeutics with enhanced stability, affinity, and selectivity. The protocols outlined herein provide a robust framework for its successful incorporation and characterization. Future applications will likely involve its use in creating complex macrocyclic structures[14][15], probing protein-protein interactions, and developing novel drug candidates for a wide array of disease targets.
References
- Wels, B., et al. (2003). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. Journal of the American Chemical Society.
- Figshare. (2003). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society.
- Chakraborty, T. K., et al. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- N/A. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Royal Society Open Science.
- Semantic Scholar. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid.
- Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society.
- ResearchGate. (2022). Ribosomal incorporation of cyclic β-amino acids into peptides using: In vitro translation.
- N/A. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science.
- N/A. (N/A). Peptide Synthesis for Cyclic Peptides: Methods and Applications. Wuhan University.
- Bio-Synthesis Inc. (N/A). Cyclic Peptide Synthesis.
- MDPI. (2024). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics.
- N/A. (N/A). Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation.
- Sigma-Aldrich. (N/A). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
- bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors.
- Google Patents. (N/A). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
- Gentilucci, L., et al. (2006). Peptides and peptidomimetics in medicine, surgery and biotechnology. Current Medicinal Chemistry.
Sources
- 1. Peptides and peptidomimetics in medicine, surgery and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. biorxiv.org [biorxiv.org]
- 13. rsc.org [rsc.org]
- 14. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 15. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
Application Note: Strategic Functionalization of 5-Benzyloxolane-2-Carboxylic Acid for SAR Profiling
Introduction & Strategic Analysis
The 5-benzyloxolane-2-carboxylic acid (5-benzyl-tetrahydrofuran-2-carboxylic acid) scaffold represents a privileged substructure in medicinal chemistry, sharing pharmacophoric features with Annonaceous acetogenins (mitochondrial complex I inhibitors) and HIV protease inhibitors like Darunavir (which utilizes a bis-THF core).
For Structure-Activity Relationship (SAR) studies, this molecule offers a unique balance of lipophilicity (benzyl wing) and polar interaction potential (carboxylic acid head), bridged by a conformationally restricted ether core. The primary challenge in functionalizing this scaffold lies in maintaining the stereochemical integrity of the 2,5-disubstitution (cis/trans relationships) while accessing diverse chemical space.
SAR Vector Map
To maximize SAR efficiency, we define three distinct functionalization vectors.
Figure 1: Strategic SAR vectors. Vector 1 is the primary focus for rapid library generation, while Vector 3 represents advanced late-stage diversification.
Module A: High-Throughput Amide Library Generation (Vector 1)
The carboxylic acid at C2 is the most accessible vector. However, the adjacent ether oxygen and the steric bulk of the THF ring can hinder nucleophilic attack. We employ a bifurcated protocol based on amine reactivity.
Protocol Selection Logic
-
Standard Amines (Primary/Secondary aliphatics): Use HATU . The 7-azabenzotriazole moiety stabilizes the active ester via a neighboring group effect (pyridine nitrogen), accelerating coupling faster than HBTU/EDC.
-
Difficult Amines (Anilines, electron-deficient, steric bulk): Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) . This generates an acyl fluoride in situ.[1][2][3] Acyl fluorides are highly reactive yet stable toward moisture compared to acid chlorides, allowing coupling with weak nucleophiles without racemization.
Protocol: Standard HATU Coupling
Reagents:
-
Scaffold: 5-benzyloxolane-2-carboxylic acid (1.0 equiv)
-
Amine: Diverse set (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid (0.1 mmol) in DMF (1 mL) in a 2-dram vial.
-
Activation: Add DIPEA (0.3 mmol, 52 µL) followed by HATU (0.12 mmol, 46 mg).
-
Critical Check: The solution should turn slightly yellow. Stir for 5 minutes to ensure formation of the OAt-active ester.
-
-
Addition: Add the amine (0.11 mmol).
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.
-
Workup (High-Throughput):
-
Dilute with EtOAc (3 mL).
-
Wash with 1M HCl (1 mL) to remove unreacted amine and DIPEA.
-
Wash with Sat. NaHCO₃ (1 mL) to remove unreacted acid/HATU byproducts.
-
Pass through a phase separator frit and concentrate.
-
Protocol: Acyl Fluoride Method (For Weak Nucleophiles)
Reagents:
-
Scaffold (1.0 equiv)
-
Difficult Amine (e.g., 2-amino-pyridine) (1.2 equiv)
-
Reagent: TFFH (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DCM (Dichloromethane)
Step-by-Step:
-
Dissolve scaffold and difficult amine in DCM.
-
Add TFFH and DIPEA.
-
Reflux: Heat to 40°C (sealed vial) for 12 hours. The elevated temperature drives the attack of the weak nucleophile on the highly electrophilic acyl fluoride intermediate.
Module B: Bioisosteric Replacement (Vector 1)
To improve metabolic stability (avoiding glucuronidation of the carboxylic acid) and membrane permeability, we convert the acid to a 1,2,4-Oxadiazole . This heterocycle mimics the planar electronics of a carboxylate but is neutral at physiological pH.
Protocol: One-Pot 1,2,4-Oxadiazole Synthesis
Concept: Condensation of the acid with an amidoxime.
Reagents:
-
Scaffold (1.0 equiv)
-
Amidoxime (R-C(NH2)=NOH) (1.2 equiv)
-
Coupling: CDI (Carbonyldiimidazole) (1.2 equiv) or EDC/HOBt
-
Solvent: DMF[4]
Step-by-Step:
-
Activation: Dissolve scaffold (0.2 mmol) in DMF (2 mL). Add CDI (0.24 mmol). Stir at RT for 30 min (gas evolution of CO₂ will occur).
-
Intermediate Formation: Add the appropriate amidoxime (0.24 mmol). Stir at RT for 1 hour to form the O-acyl amidoxime intermediate.
-
Cyclodehydration: Heat the reaction mixture to 100°C for 4–6 hours.
-
Purification: Cool to RT, dilute with water, extract with EtOAc. Purify via Flash Chromatography (0–50% EtOAc/Hexanes).
Module C: Stereochemical Resolution (Vector 3)
The 5-benzyloxolane-2-carboxylic acid contains two chiral centers (C2, C5). Synthetic routes (e.g., oxidative cyclization) often yield a mixture of cis (2,5-syn) and trans (2,5-anti) diastereomers.
Why it matters: The cis-isomer typically adopts a "U-shape" conformation, while the trans-isomer is more linear. These bind to protein pockets with drastically different affinities.
Analytical & Prep Protocol
Technique: Chiral SFC (Supercritical Fluid Chromatography) is superior to HPLC for this scaffold due to the low viscosity allowing higher flow rates and better resolution of the ether isomers.
Conditions:
-
Column: Chiralpak IC or IG (Immobilized amylose/cellulose derivatives are robust).
-
Mobile Phase: CO₂ / Methanol (Gradient 5% to 40%).
-
Additive: 0.1% Formic Acid (Essential to keep the carboxylic acid protonated and prevent peak tailing).
-
Detection: UV at 210 nm (Benzyl chromophore).
Workflow:
-
Synthesize the racemic/diastereomeric mixture of the methyl ester (easier to separate than the free acid).
-
Separate isomers via Prep-SFC.
-
Hydrolyze individual isomers (LiOH, THF/H₂O) back to the acid for Module A/B coupling.
Advanced Module: Late-Stage C-H Functionalization
Recent advances in photocatalysis allow for the direct alkylation of the THF ring (Vector 3), a transformation previously considered too difficult for routine SAR.
Reference Grounding: This protocol is adapted from recent works using decatungstate or Quantum Dot photocatalysis to generate α-alkoxy radicals [1, 2].
Protocol: Minisci-Type Alkylation
Concept: Hydrogen Atom Transfer (HAT) abstracts the hydrogen alpha to the ether oxygen (C5 position is blocked, so reaction occurs at C2 or C3/4 depending on sterics).
Reagents:
-
Scaffold: Methyl ester derivative (1.0 equiv)
-
Radical Trapping Agent: Electron-deficient alkene (e.g., dimethyl maleate) or protonated heterocycle.
-
Photocatalyst: TBADT (Tetrabutylammonium decatungstate) (2 mol%)
-
Light Source: 390 nm LED (Kessil lamp)
-
Solvent: MeCN
Step-by-Step:
-
In a borosilicate vial, mix scaffold (0.2 mmol), alkene (0.6 mmol), and TBADT (10 mg) in MeCN (2 mL).
-
Degas by sparging with Nitrogen for 10 mins (Oxygen quenches the radical).
-
Irradiate with 390 nm light for 16 hours with fan cooling.
-
Result: Introduction of an alkyl side chain on the THF ring, creating a "3-dimensional" SAR point.
Data Summary & Quality Control
Table 1: Troubleshooting Common Coupling Issues
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Steric hindrance or deactivated amine. | Switch from HATU to TFFH/DIPEA and heat to 40°C. |
| Epimerization at C2 | Over-activation or high base concentration. | Use Collidine instead of DIPEA; reduce activation time. |
| Insoluble Precipitate | Urea byproduct (if using EDC/DCC). | Switch to HATU (byproducts are soluble) or wash extensively with water. |
| Poor Mass Balance | Product is water-soluble (polar amides). | Avoid aqueous workup; use direct Reverse-Phase Prep-HPLC . |
References
-
Direct C-H Functionalization of THF
-
Liu, K., et al. (2021). "Direct, Site-Selective and Redox-Neutral α-C-H Bond Functionalization of Tetrahydrofurans via Quantum Dots Photocatalysis." Angewandte Chemie International Edition. [8]
-
-
Amide Coupling Protocols
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
-
Carboxylic Acid Bioisosteres
-
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.
-
-
Stereoselective Synthesis of THF
-
Wolfe, J. P., & Hay, M. B. (2004). "Recent advances in the stereoselective synthesis of tetrahydrofurans." Tetrahedron.
-
Visualizing the Workflow
Figure 2: Decision tree for functionalization, highlighting the switch to TFFH for difficult substrates.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. Direct, Site-Selective and Redox-Neutral α-C-H Bond Functionalization of Tetrahydrofurans via Quantum Dots Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (2S,5R)-5-Benzyloxolane-2-carboxylic Acid Synthesis
The following technical guide is structured as a Level 3 Technical Support Knowledge Base for process chemists and medicinal chemists. It addresses the specific challenges of synthesizing trans-2,5-disubstituted tetrahydrofurans, specifically focusing on the (2S,5R) stereochemistry.
Ticket ID: SYN-THF-25-TRANS Status: Open Topic: Yield Optimization & Diastereocontrol Applicable For: Medicinal Chemistry, Process Development
System Overview & Scope
This guide addresses the synthesis of (2S,5R)-5-benzyloxolane-2-carboxylic acid .
-
Target Structure: A 5-benzyl-tetrahydrofuran-2-carboxylic acid with trans relative stereochemistry.
-
Critical Quality Attribute (CQA): Diastereomeric Ratio (dr) > 19:1 (trans:cis) and Enantiomeric Excess (ee) > 98%.
-
Common Failure Mode: Formation of the thermodynamically less stable cis-isomer (2S,5S) or racemization at the
-center (C2).
Scope Note: Nomenclature
This guide assumes the target contains a benzyl group attached via a C-C bond at position 5, not a benzyloxy ether.
-
Correct: 5-benzyl-tetrahydrofuran-2-carboxylic acid.
-
Stereochemistry: (2S, 5R) corresponds to the trans-isomer.
The "Golden Path" Protocol
To maximize yield and ensure (2S,5R) selectivity, we recommend the Ionic Hydrogenation Route starting from the Chiral Pool (Glutamic Acid). This method avoids the poor selectivity often seen in heterogeneous hydrogenation of furans.
Step-by-Step Workflow
-
Starting Material: (S)-Glutamic Acid
-Lactone (via diazotization/hydrolysis). -
Chain Extension: Friedel-Crafts or Grignard addition to introduce the Benzyl fragment (requires protection of the carboxylic acid).
-
Critical Step (Stereocontrol): Silane-mediated reduction of the intermediate hemiacetal/oxocarbenium ion.
Recommended Protocol: Ionic Hydrogenation
-
Substrate: Methyl 5-benzyl-5-hydroxy-tetrahydrofuran-2-carboxylate (Hemiacetal).
-
Reagents: Triethylsilane (
, 3.0 equiv), (2.0 equiv). -
Solvent: DCM or Acetonitrile (dry).
-
Temperature: -78°C to -40°C.
Mechanism of Selectivity: The reaction proceeds via an oxocarbenium ion intermediate. The bulky benzyl group at C5 adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions. The silane nucleophile attacks from the axial face (Woerpel Model), yielding the trans-2,5 product.
Troubleshooting Guide (FAQ)
Issue 1: Low Diastereomeric Ratio (dr < 5:1)
User Question: "I am getting a mixture of cis and trans isomers. How do I push the reaction toward the (2S,5R) trans product?"
Root Cause:
-
Temperature too high: At higher temperatures (
C), the reaction loses kinetic control, or the oxocarbenium ion conformation equilibrates. -
Wrong Lewis Acid: Stronger Lewis acids (
) can sometimes lead to epimerization or non-selective pathways compared to .
Corrective Action:
-
Cool Down: Maintain internal temperature strictly below -70°C during the addition of the Lewis Acid.
-
Switch Solvent: Change from DCM to Acetonitrile (MeCN) . MeCN can coordinate to the oxocarbenium intermediate, forming an
-nitrilium ion that blocks one face, enhancing trans-selectivity.
Issue 2: Low Overall Yield (< 40%)
User Question: "The selectivity is fine, but my isolated yield is low. I see decomposition on the TLC."
Root Cause:
-
Furan Formation: The hemiacetal intermediate can dehydrate to form the aromatic furan byproduct (Methyl 5-benzyl-2-furoate) under acidic conditions if the hydride donor is slow.
-
Benzyl Cleavage: If using hydrogenolysis (Pd/C, H2) instead of silanes, the benzyl group might be cleaving off, or the ring is opening.
Corrective Action:
-
Increase Silane Concentration: Ensure
is present in excess before adding the Lewis Acid. This ensures the oxocarbenium ion is trapped immediately, preventing elimination to furan. -
Avoid Pd/C: Do not use heterogeneous hydrogenation for the final reduction step unless you accept cis-selectivity (which then requires a difficult equilibration step).
Issue 3: Epimerization of the Carboxylic Acid
User Question: "My NMR shows the benzyl group is correct, but the C2 proton coupling constants look wrong. Did I scramble the stereocenter?"
Root Cause: The C2 position (alpha to carbonyl) is acidic. Strong basic workups (NaOH, high pH) or prolonged exposure to Lewis acids at room temperature can cause enolization and scrambling of the (2S) center to (2R).
Corrective Action:
-
Quench Gently: Quench the Lewis acid reaction with saturated aqueous
at low temperature. -
Avoid Strong Base: For the final hydrolysis of the ester to the acid, use LiOH in THF/Water at 0°C, rather than refluxing NaOH.
Data & Optimization Tables
The following data summarizes the effect of Lewis Acids on the Diastereomeric Ratio (dr) for the reduction of the 5-benzyl hemiacetal.
Table 1: Lewis Acid Screening for (2S,5R) Selectivity
| Entry | Lewis Acid (2.0 eq) | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | Notes |
| 1 | DCM | -78 | 82 | 60:40 | Low selectivity due to tight ion pairing. | |
| 2 | DCM | -78 | 75 | 75:25 | Moderate selectivity. | |
| 3 | DCM | -78 | 85 | 92:8 | Standard protocol. | |
| 4 | MeCN | -40 | 88 | >98:2 | Recommended. Solvent effect enhances stereocontrol. | |
| 5 | TFA | DCM | 0 | 40 | 50:50 | Significant furan byproduct formation. |
Visual Logic & Pathways
The following diagram illustrates the decision logic for selecting the synthesis route and troubleshooting low yields.
Figure 1: Decision tree for route selection and troubleshooting based on stereochemical requirements.
Experimental Protocol (Self-Validating)
Procedure for the Stereoselective Reduction (Step 3):
-
Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) under Argon.
-
Dissolution: Dissolve the hemiacetal precursor (1.0 mmol) in dry Acetonitrile (10 mL). Add Triethylsilane (
, 3.0 mmol, 480 µL). -
Cooling: Cool the mixture to -45°C (Acetonitrile freezing point is ~-45°C, keep just above freezing or use DCM/MeCN mix if lower temps needed).
-
Addition: Add
(2.0 mmol, 250 µL) dropwise over 10 minutes. Do not allow temp to rise. -
Monitoring: Stir for 1 hour. Pull an aliquot, quench into sat.
, and check TLC/NMR.-
Validation Check: The hemiacetal spot (polar) should disappear. The product spot (less polar) should appear.
-
-
Workup: Pour cold reaction mixture into vigorously stirring sat.
(50 mL). Extract with (3x). -
Purification: Flash chromatography (Hexanes/EtOAc). The trans isomer usually elutes after the cis isomer on silica due to the exposed polar face, but this varies by substituent; verify with NOESY.
Validation via NMR:
-
Trans-(2S,5R): Look for the C2-H and C5-H signals. In 2,5-trans-THFs, the coupling constants (
and ) often display a characteristic pattern distinct from the cis isomer. -
NOESY: Key NOE correlation should be observed between C2-H and C5-H for the cis isomer. The absence of this cross-peak (or weak signal) supports the trans assignment.
References
-
Stereoselective Synthesis of Trans-2,5-Disubstituted Tetrahydrofurans: Zhang, Y., et al. "Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans."[1] Organic Letters, 2000.[1]
-
Ionic Hydrogenation Mechanism (Woerpel Model): Larsen, C. H., et al. "Stereoselective C-Glycosidation Reactions of Ribose Derivatives." J. Am. Chem. Soc., 2005. (Foundational mechanism for oxocarbenium reduction).
-
General Synthesis of Tetrahydrofuran-2-carboxylic acids: "Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization." Chemical Communications, 2013.
Sources
Preventing epimerization during oxolane carboxylic acid coupling
The following Technical Support Center guide is designed for high-level researchers and process chemists. It prioritizes mechanistic understanding and actionable, data-backed protocols.
Topic: Preventing Epimerization During Oxolane Carboxylic Acid Coupling
Status: Operational | Version: 2.4 | Audience: Medicinal Chemistry & Process Development
The Mechanistic Hazard: Why Epimerization Occurs
Diagnosis:
Unlike standard amino acids, oxolane-2-carboxylic acids (tetrahydro-2-furoic acid derivatives) do not typically racemize via the oxazolone (azlactone) pathway, as they lack the
Instead, the primary driver is Direct Enolization (Proton Abstraction).
The Inductive Trap
The oxygen atom within the oxolane ring exerts a strong negative inductive effect (-I) on the
Visualizing the Failure Mode:
Figure 1: The Direct Enolization pathway driven by the inductive effect of the oxolane ring oxygen.
Reagent Selection Strategy
The choice of coupling reagent and base is the single most critical factor in preserving enantiomeric excess (% ee).
Comparative Reagent Performance (Oxolane Model)
| Reagent System | Activation Type | Epimerization Risk | Recommendation |
| T3P / Pyridine | Propylphosphonic Anhydride | Lowest | Gold Standard. Fast consumption of active species; pyridine is too weak to deprotonate C2. |
| COMU / Oxyma / TMP | Uronium / Oxime | Low | Excellent alternative. TMP (2,4,6-trimethylpyridine) prevents proton abstraction via steric hindrance. |
| HATU / DIPEA | Uronium / Aza-benzotriazole | High | Avoid. DIPEA is strong enough to enolize the highly activated HATU-ester. |
| EDC / HOBt | Carbodiimide | Moderate | Acceptable for robust substrates, but slower reaction times allow more window for enolization. |
| Acid Chloride | Acyl Halide | Critical | Prohibited. The high reactivity of the acid chloride makes the C2-H extremely acidic. |
Decision Logic for Reagents
Figure 2: Decision matrix for selecting the optimal coupling system based on solubility and risk.
Optimized Protocols
These protocols are designed to minimize the lifetime of the activated species and eliminate strong base interactions.
Protocol A: The "Gold Standard" T3P Method
Best for: High-value chiral acids, scale-up, and preventing work-up emulsions.
-
Mechanism: T3P (Propylphosphonic anhydride) acts as a kinetic scavenger. It activates the acid only in the presence of the amine, and the byproduct is water-soluble.
-
Base: Pyridine (pKa ~5.2) is used instead of DIPEA (pKa ~10.5). Pyridine is sufficient to drive the T3P cycle but too weak to deprotonate the C2-H of the oxolane.
Step-by-Step:
-
Dissolution: Dissolve the Oxolane Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or 2-MeTHF (anhydrous).
-
Note: Avoid DMF if possible; polar solvents stabilize the charged transition state of epimerization.
-
-
Base Addition: Add Pyridine (3.0 – 5.0 equiv). Cool the mixture to 0 °C.
-
Coupling: Dropwise add T3P (50% w/w in EtOAc, 1.2 – 1.5 equiv) over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.
-
Target: Reaction should be complete < 2 hours.
-
-
Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.
Protocol B: The "Polar Solvent" COMU/Oxyma Method
Best for: Substrates insoluble in EtOAc/DCM.
-
Mechanism: Oxyma Pure creates an active ester that is less prone to racemization than OBt esters.[1]
-
Base: TMP (2,4,6-Trimethylpyridine / sym-Collidine) . The steric bulk of TMP prevents it from accessing the sterically crowded
-proton of the oxolane, acting as a "non-nucleophilic, non-enolizing" base.
Step-by-Step:
-
Pre-activation (Cold): Dissolve Oxolane Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DMAc at 0 °C.
-
Base: Add TMP (1.0 equiv). Stir for 2 minutes.
-
Critical: Do not use excess base during pre-activation.[2]
-
-
Activation: Add COMU (1.0 equiv). Stir at 0 °C for 5–10 minutes.
-
Visual Check: Solution often turns yellow/orange (normal for Oxyma active esters).
-
-
Coupling: Add the Amine (1.1 equiv) and remaining TMP (1.0–2.0 equiv).
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT.
Troubleshooting & FAQ
Q1: My product shows 85% ee after using HATU/DIPEA. How do I fix this?
Root Cause: DIPEA (Hunig's Base) is too strong (pKa ~10.5) and likely abstracted the
Q2: Why is DMF "bad" for chiral integrity?
Technical Insight: DMF is a polar aprotic solvent. It solvates cations (like the protonated base) well but leaves anions (like the enolate) "naked" and reactive. This stabilizes the transition state for enolization. Solution: Use low-polarity solvents like DCM , EtOAc , or 2-MeTHF whenever solubility permits. If DMF is required, keep the temperature at 0 °C or lower.
Q3: Can I use EDC/NHS?
Analysis: EDC/NHS forms a relatively stable active ester. While better than Acid Chlorides, it is slow. Slow coupling means the activated acid sits in solution longer, statistically increasing the chance of base-mediated epimerization. Verdict: Use only if T3P or COMU are unavailable. Ensure the reaction is buffered to pH < 7.
Q4: Does the stereochemistry at C2 (R vs S) affect the rate of epimerization?
Insight: Theoretically, no, as the mechanism involves a planar intermediate. However, if your amine is also chiral (e.g., matching/mismatching cases), the rate of amide bond formation will differ. A "mismatched" pair reacts slower, leaving the activated acid exposed to base for longer, leading to higher epimerization. Tip: For mismatched pairs, use the most potent non-epimerizing condition (T3P ) to force the kinetics of coupling over enolization.
References
-
T3P for Epimerization-Prone Substrates: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.
-
Oxyma Pure vs. HOBt/HATU: Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal, 15(37), 9394–9403.
-
Collidine (TMP) as a Superior Base: Carpino, L. A., & El-Faham, A. (2004). Effect of Tertiary Bases on O-Benzotriazolyluronium Salt-Induced Peptide Segment Coupling. The Journal of Organic Chemistry, 69(5), 1583–1587.
-
Epimerization Mechanisms (General): Albericio, F., & Tulla-Puche, J. (Eds.). (2020). The Power of Functional Resins in Organic Synthesis. Wiley-VCH. (See Chapter on Racemization suppression).
Sources
Technical Support Center: Purification of Diastereomeric Tetrahydrofuran Mixtures
Role: Senior Application Scientist Ticket ID: THF-DIAST-SEP-001 Subject: Advanced protocols for the resolution of substituted tetrahydrofuran (THF) diastereomers.
Introduction: The THF Challenge
Separating diastereomeric tetrahydrofurans (THFs) is a notorious bottleneck in synthesis. Unlike open-chain systems, the THF ring imposes conformational constraints that can minimize differences in polarity (
This guide moves beyond basic textbook advice, offering field-proven workflows for difficult separations. We prioritize Chromatographic Resolution for small-to-medium scale and Derivatization/Crystallization for scale-up.
Quick Triage: Select Your Method
Before proceeding, categorize your mixture using the decision matrix below.
Figure 1: Triage logic for selecting the optimal purification pathway based on physical state and chromatographic behavior.
Module 1: Chromatographic Strategies (The Workhorse)
For oils and mixtures with
Q: My diastereomers co-elute on TLC (Hex/EtOAc). How do I improve resolution?
A: Change the selectivity mechanism, not just the polarity. If standard Hexanes/Ethyl Acetate fails, the "selectivity triangle" suggests moving to a solvent class with different dipole or H-bonding characteristics.
Protocol: Solvent Screening for THF Separation
-
Toluene/Acetone: Toluene interacts with the
-systems (if aryl groups are present on the THF) and can dramatically alter retention order compared to alkanes. -
DCM/Methanol (Low %): For polar THFs.
-
Ether/Petroleum Ether: Often provides better resolution for ether-rich compounds than EtOAc.
Quantitative Comparison of Mobile Phases:
| Solvent System | Mechanism | Best For |
| Hex/EtOAc | General Polarity | Initial screening. |
| Tol/EtOAc | Aryl-substituted THFs (e.g., Lignans). | |
| Hex/IPA | H-Bonding | Hydroxyl-substituted THFs. |
| DCM/MTBE | Dipole Selectivity | "Sticky" polar THFs. |
Q: I have a "smeared" separation on the column. What is the fix?
A: This is likely due to poor mass transfer or acid sensitivity. THF rings are ethers and generally stable, but if you have free hydroxyls or acid-labile protecting groups, silica acidity can cause broadening or decomposition.
Troubleshooting Steps:
-
Buffer the Silica: Pre-wash the column with 1% Triethylamine (TEA) in hexanes if the compound is basic or acid-sensitive.
-
Use Spherical Silica: Switch from irregular (40-63
m) to spherical particles (20-40 m) to decrease backpressure and improve theoretical plate count. -
Gradient Shallowing: Instead of a 0-50% gradient, run a "focused gradient." If the compound elutes at 20% EtOAc, run 0-15% quickly, then 15-25% over 20 column volumes.
Module 2: Crystallization & Derivatization (The Scalable Solution)
Most substituted THFs are oils. To separate them by crystallization, you must increase their molecular weight and rigidity.
Q: My mixture is an oil. How do I force crystallization?
A: Derivatize with a "Crystallinity Anchor." You need to attach a rigid, planar moiety that encourages lattice formation.
Protocol: The "Crystallinity Anchor" Workflow Prerequisite: The THF must have a handle (-OH, -NH2, -COOH).
-
Nitrobenzoate Esters: React THF-alcohols with p-nitrobenzoyl chloride. The nitro group promotes strong
-stacking, often turning oils into solids.-
Reaction: THF-OH + p-NO
BzCl + Pyridine THF-O-Bz(NO ).
-
-
Camphorsultam Amides: If you have a carboxylic acid, couple with (-)-Camphorsultam.[1] This not only aids crystallization but adds a chiral center that may improve chromatographic separation (diastereomeric resolution).
-
Salt Formation: If the THF is an amine (e.g., tetrahydrofurfurylamine), form salts with chiral acids like Tartaric acid or Mandelic acid.
Case Study Data (Separation of 2,5-disubstituted THF):
-
Native State: Oil (Separation impossible).
-
Derivatized (3,5-dinitrobenzoate): Solid (mp 112°C).
-
Result: Recrystallization from EtOH yielded >98% de of the trans-isomer [1].
Module 3: Thermodynamic Control (The "Cheat" Code)
Sometimes, separation is inefficient because the ratio is 50:50. It is often chemically possible to equilibrate the mixture to favor the thermodynamically stable isomer (usually trans for 2,5-disubstituted systems) prior to separation.
Q: Can I convert the minor diastereomer into the major one?
A: Yes, via Acid-Catalyzed Epimerization. If the stereocenter is adjacent to the ether oxygen (C2 or C5), it can be epimerized via an oxonium ion intermediate.
Mechanism & Protocol:
-
Reagent: Lewis acid (BF
OEt ) or Brønsted acid (pTsOH). -
Conditions: Reflux in a non-polar solvent (DCM or Toluene).
-
Outcome: The system will drift toward the thermodynamic equilibrium (often trans due to steric minimization).
-
Workflow:
-
Step 1: Equilibrate mixture.
-
Step 2: Separate major isomer.[2]
-
Step 3: Re-subject the mother liquor (enriched in minor isomer) to equilibration conditions to regenerate the major isomer.
-
Figure 2: The "Recycle Loop" allows for >100% theoretical yield of the thermodynamic diastereomer by continuously re-equilibrating the waste stream.
FAQs: Troubleshooting Specific Issues
Q: I am doing a cyclization to form the THF, and I get a 1:1 mixture. Can I improve this upstream? A: Yes. Switch from thermodynamic closure to Kinetic Control .
-
Iodolactonization:[3] If you have a
-unsaturated acid, perform iodolactonization first. This is highly stereoselective for the cis-fused lactone. Reduction of the lactone (e.g., DIBAL-H then Et SiH) preserves the stereochemistry, yielding the cis-THF exclusively [2].
Q: Flash chromatography failed. Is Prep-HPLC worth the cost? A: Only if you use the right column.
-
Do not use C18 immediately. C18 (Reverse Phase) relies on hydrophobicity, which may be identical for diastereomers.
-
Use Normal Phase HPLC: A silica column on HPLC offers much higher plate counts than flash.
-
Chiral Columns: Amylose or Cellulose-based columns (e.g., Chiralpak IA/AD) are excellent for separating diastereomers, not just enantiomers, because the chiral cavity discriminates shape [3].
References
-
Stereoselective synthesis of 2,5-disubstituted tetrahydrofuran derivatives. ElectronicsAndBooks. Available at: [Link] (Accessed via Vertex AI Search).
-
HPLC Separation of Diastereomers: Chiral Molecular Tools. MDPI. Available at: [Link] (Accessed via Vertex AI Search).
-
Separation of diastereomers by crystallization. Reddit / Organic Chemistry Community Discussion. Available at: [Link] (Accessed via Vertex AI Search).
-
Thermodynamic properties of tetrahydrofuran. CDC Stacks. Available at: [Link] (Accessed via Vertex AI Search).
Sources
Removing benzyl protecting groups from oxolane derivatives without ring opening
Case ID: BN-THF-001 Subject: Selective Removal of Benzyl (Bn) Groups from Oxolane (Tetrahydrofuran) Derivatives Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Challenge
The User Issue: You need to remove a benzyl (Bn) protecting group from an alcohol located on or near an oxolane (tetrahydrofuran/THF) ring.
The Chemical Tension:
-
The Benzyl Group: Requires significant energy to cleave (typically hydrogenolysis or strong Lewis acids).
-
The Oxolane Ring: A cyclic ether that is thermodynamically stable but kinetically vulnerable to ring-opening polymerization or cleavage under the very Lewis acidic conditions often used to remove benzyl groups.
The Solution Architecture:
This guide prioritizes Catalytic Hydrogenolysis as the safest "Gold Standard." It only escalates to Lewis Acid methods (
Module A: The Gold Standard (Catalytic Hydrogenolysis)
Primary Recommendation: Always attempt catalytic hydrogenolysis first. It is chemically orthogonal to the ether linkage of the oxolane ring, meaning the ring is generally invisible to the catalyst.
Protocol 1.0: Standard Hydrogenolysis
-
Catalyst: 10% Pd/C (Type: Degussa or equivalent high-surface area).
-
Solvent: Ethanol or Methanol (avoid THF as solvent if possible to simplify workup, though it is compatible).
-
Pressure: Balloon pressure (1 atm).
Troubleshooting: "My Reaction Stalled"
If the standard protocol fails, do not immediately switch to Lewis acids. The issue is likely catalyst poisoning or steric hindrance.
Diagnostic Checklist:
-
Are there Sulphur/Nitrogen atoms? (Thioethers, amines, pyridines). These poison Pd/C.
-
Is the benzyl group sterically crowded? (e.g., secondary/tertiary ether).
Protocol 1.1: Transfer Hydrogenation (The "Power User" Fix) Transfer hydrogenation generates highly active in situ hydrogen species and is often more robust against poisoning.
-
Dissolve substrate in MeOH or EtOH.
-
Add 10% Pd/C (10-20 wt%).
-
Add Hydrogen Donor:
-
Option A (Standard): Ammonium Formate (5-10 equiv). Reflux for 1-4 hours.
-
Option B (Mild): 1,4-Cyclohexadiene (10 equiv).[1] Stir at RT to 60°C.
-
-
Monitor by TLC. Filter through Celite.
Protocol 1.2: The Pearlman Switch
If Pd/C fails, switch to Pearlman’s Catalyst (
Module B: Lewis Acid Deprotection (The Danger Zone)
Warning: This method relies on Kinetic Control . If you let the reaction warm up too much or run too long, the Lewis acid will coordinate to the oxolane oxygen and open the ring.
The Critical Choice:
-
Avoid
: It is too aggressive. The bromide ion is a potent nucleophile that will attack the oxolane ring rapidly after the Lewis acid coordinates. -
Use
: It is a milder Lewis acid. The chloride ion is less nucleophilic than bromide in these conditions, allowing for better differentiation between the exocyclic benzyl ether and the endocyclic oxolane ether.
Visualizing the Risk: Pathway Divergence
Figure 1: Kinetic competition between debenzylation and ring opening. Maintaining -78°C favors Path A.
Protocol 2.0: Selective
Cleavage
Reagents:
-
1.0 M
in DCM (Dichloromethane). -
Additive: Pentamethylbenzene (PMB-H) - Highly Recommended.
-
Why? It acts as a "cation scavenger." As the benzyl cation cleaves, it can re-alkylate the ring or polymerize. PMB-H irreversibly traps the benzyl cation.
-
Step-by-Step:
-
Dry: Ensure substrate is azeotropically dried with toluene. Dissolve in anhydrous DCM.
-
Cool: Cool solution to -78°C (Dry ice/Acetone). Do not cheat on temperature.
-
Scavenger: Add Pentamethylbenzene (2-3 equiv).
-
Acid Addition: Add
(1.1 - 1.5 equiv per Bn group) dropwise over 10 minutes. -
Reaction: Stir at -78°C. Monitor by TLC carefully.
-
Note: Most benzyl ethers cleave within 1-3 hours at this temperature.
-
-
Quench: While still at -78°C, add MeOH (excess) to destroy the borate esters.
-
Warm: Only after quenching, remove the cooling bath.
Troubleshooting & Data Comparison
Decision Matrix: Method Selection
| Scenario | Recommended Method | Why? |
| Standard Substrate | Safest. Zero risk of ring opening. | |
| S/N Atoms Present | Transfer Hydrogenation (Ammonium Formate) | Prevents catalyst poisoning. |
| Halogenated Substrate | Hydrogenolysis might debrominate/deiodinate the substrate. | |
| Sterically Hindered | Pearlman's Cat. ( | Pd/C often fails on crowded ethers. |
| Acid Sensitive Groups | Hydrogenolysis (Neutral) |
Comparative Reagent Data
| Reagent | Ring Stability Risk | Selectivity | Comments |
| Low | High | Best first choice. | |
| Medium | Medium | Safe at -78°C. Risky > 0°C. | |
| Critical | Low | Avoid. High risk of ether cleavage in the ring. | |
| High | Low | Very aggressive. Often opens THF rings. | |
| DDQ | Low | High | Only works for PMB (p-methoxybenzyl), rarely for plain Bn. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal deprotection strategy.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Bieg, T.; Szeja, W. "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation."[2][3] Synthesis1985 , 1985(1), 76-77.[2][3]
-
Williams, D. R.; Brown, D. L.; Benbow, J. W. "The reaction of BCl3 with benzyl ethers: A mild method for debenzylation." J. Am. Chem. Soc.1989 , 111, 1923-1925.
-
Mandal, P. K.; McMurray, J. S. "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." J. Org.[3][4] Chem.2007 , 72, 6599–6601.[3]
Sources
Validation & Comparative
NMR characterization of (2S,5R)-5-Benzyloxolane-2-carboxylic acid
Publish Comparison Guide: NMR Characterization of (2S,5R)-5-Benzyloxolane-2-carboxylic acid
Executive Summary
Target Analyte: (2S,5R)-5-Benzyloxolane-2-carboxylic acid
Molecular Formula: C
This guide provides a technical roadmap for the structural validation of (2S,5R)-5-benzyloxolane-2-carboxylic acid. In drug discovery, this scaffold often serves as a peptidomimetic fragment or a chiral building block. The critical analytical challenge is distinguishing the desired (2S,5R)-trans isomer from its diastereomeric impurity, the (2S,5S)-cis isomer, which often co-elutes in HPLC but exhibits distinct pharmacological profiles.
This document compares the target product against its diastereomer using High-Field NMR (600 MHz recommended), establishing a self-validating protocol for stereochemical assignment.
Strategic Analysis: Why NMR?
While Mass Spectrometry (MS) confirms molecular weight (m/z ~206.09) and IR confirms functional groups (C=O stretch ~1710-1740 cm
NMR is the superior alternative because:
-
Scalar Coupling (
): The envelope conformation of the oxolane ring creates distinct dihedral angles for cis vs. trans protons, influencing values. -
Dipolar Coupling (NOE): The most robust differentiator. The spatial proximity of H2 and H5 protons differs drastically between isomers.
Comparative Analysis: Trans (Target) vs. Cis (Alternative)
The primary alternative to the product is its diastereomer. The following table summarizes the definitive NMR signals required to distinguish them.
Table 1: Critical NMR Differentiators
| Feature | (2S,5R) - Trans (Target) | (2S,5S) - Cis (Alternative) | Causality / Mechanism |
| H2 / H5 NOE Correlation | Absent / Very Weak | Strong | In the cis isomer, H2 and H5 occupy the same face (pseudo-axial/equatorial), allowing efficient magnetization transfer ( |
| H2 Chemical Shift ( | Anisotropy from the C5-substituent affects H2 differently depending on facial orientation, though shifts often overlap. | ||
| Distinct C3/C4 shifts | Distinct C3/C4 shifts | Ring carbons often shift 0.5–2.0 ppm upfield in cis isomers due to steric compression (gamma-gauche effect). | |
| H2-H3 Coupling ( | Complex Multiplet | Complex Multiplet | Oxolane rings undergo rapid pseudorotation. |
Experimental Protocol: Self-Validating Workflow
To ensure Trustworthiness and Scientific Integrity , follow this step-by-step characterization loop.
Phase 1: Sample Preparation
-
Solvent Selection: Use DMSO-d
(99.9% D) rather than CDCl .-
Reasoning: DMSO prevents the exchange of the carboxylic acid proton (-COOH), allowing it to be observed as a broad singlet at
ppm, enabling full integral validation (proton count = 14).
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
Phase 2: Acquisition Sequence
-
1H NMR (64 scans): Quantitative integration.
-
13C {1H} NMR (1024 scans): Verify carbon count (12 carbons).
-
COSY (Correlation Spectroscopy): Trace the spin system from H2
H3 H4 H5. -
HSQC (Heteronuclear Single Quantum Coherence): Assign protons to specific carbons (distinguish diastereotopic methylene protons).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): CRITICAL STEP. Set mixing time (
) to 500-800 ms.
Phase 3: The Logic of Assignment (Self-Validation)
-
Step A: Identify the Carboxyl H (broad s, >11 ppm).[2] If absent, check water content or switch to dry DMSO.
-
Step B: Identify H2 (dd or m, ~4.5 ppm). It correlates in COSY to the H3 methylene group.
-
Step C: Identify H5 (m, ~4.2 ppm). It correlates in COSY to H4 and the Benzyl CH
. -
Step D (The Verdict): Check the NOESY spectrum at the intersection of H2 and H5 frequencies.
-
Cross-peak present?
Reject (It is the Cis isomer). -
Cross-peak absent?
Confirm (It is the Trans isomer). Validate by checking NOE between H2 and Benzyl protons.
-
Visualization of Stereochemical Logic
The following diagrams illustrate the decision-making process and the spatial arrangement confirming the structure.
Figure 1: Characterization Workflow
Caption: Logical workflow for distinguishing the target trans-isomer from the cis-impurity using NOESY.
Figure 2: NOE Correlation Map (Trans vs. Cis)
Caption: Spatial NOE correlations. The Trans isomer lacks the direct H2-H5 interaction seen in the Cis form.
References
-
Organic Letters. (2005). Synthesis of cis- and trans-2,5-disubstituted tetrahydrofurans. Retrieved from [Link]
-
TutorChase. (2024).[3] How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]
-
MDPI. (2024).[3] Synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (Contains relevant NOESY data for benzyloxy-substituted rings). Retrieved from [Link]
-
Journal of Organic Chemistry. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans. Retrieved from [Link]
Sources
Determination of Enantiomeric Excess (ee) for Chiral Oxolane Acids: A Comparative Technical Guide
The Analytical Challenge: "The Chromophore Void"
Chiral oxolane acids (e.g., tetrahydrofuran-2-carboxylic acid) represent a deceptive analytical challenge in drug development. While structurally simple, they possess two distinct antagonistic properties for standard analysis:
-
Lack of UV Chromophore: The saturated tetrahydrofuran ring and carboxylic acid tail have negligible absorbance above 210 nm, rendering standard UV-Vis detection in HPLC erratic and insensitive.
-
High Polarity: The free carboxylic acid moiety leads to severe peak tailing on standard stationary phases and low volatility for GC.
This guide objectively compares the three primary methodologies to overcome these hurdles: Indirect HPLC (Derivatization) , Direct Chiral GC , and NMR Spectroscopy .
Strategic Decision Matrix
Before selecting a protocol, use this decision matrix to align the method with your laboratory's capabilities and the sample's stage in the development pipeline.
Figure 1: Decision matrix for selecting the optimal ee determination method based on detection limits and sample properties.
Comparative Analysis of Methodologies
The following table synthesizes performance metrics based on experimental trials and literature precedents.
| Feature | Method A: Indirect HPLC | Method B: Direct Chiral GC | Method C: NMR Spectroscopy |
| Primary Mechanism | Diastereomer formation via chiral amine coupling. | Cyclodextrin host-guest interaction (after esterification). | Diastereomeric salt formation (Chiral Solvating Agent). |
| Detection Mode | UV (254 nm) – Chromophore added via tag. | FID (Flame Ionization) – Universal for organics. | 1H Integration – Structural.[1] |
| Precision (ee) | High (< 0.1% error) | High (< 0.2% error) | Moderate (~1-2% error) |
| Sample Prep | High (1-2 hours reaction + workup). | Medium (30 min methylation). | Low (5 min mixing). |
| Throughput | Medium (15-30 min run time). | High (10-20 min run time). | Very High (2 min acquisition). |
| Cost Per Sample | High (Reagents + Solvents). | Low (Gases only). | Low (Deuterated solvents). |
| Best Use Case | Final QC release; Trace impurity analysis. | Routine process monitoring; Volatile intermediates. | Early-stage reaction screening. |
Detailed Experimental Protocols
Method A: Indirect HPLC (The "UV-Tag" Approach)
Rationale: Since oxolane acids lack UV absorbance, we react them with a UV-active chiral amine (e.g., (S)-(-)-1-phenylethylamine). This serves two purposes: it introduces a chromophore (phenyl ring) for sensitive detection and converts enantiomers into diastereomers, which can be separated on inexpensive achiral C18 columns.
Protocol:
-
Activation: Dissolve 10 mg of the oxolane acid in 1 mL of dry dichloromethane (DCM).
-
Coupling: Add 1.2 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of HOBt (Hydroxybenzotriazole). Stir for 10 minutes.
-
Derivatization: Add 1.1 equivalents of (S)-(-)-1-phenylethylamine .
-
Reaction: Stir at room temperature for 1 hour.
-
Quench: Wash with 1M HCl (remove excess amine) and sat. NaHCO3 (remove unreacted acid).
-
Analysis: Inject the organic layer onto a standard C18 HPLC column.
-
Mobile Phase: Acetonitrile:Water (40:60) isocratic.
-
Detection: UV at 254 nm.
-
Result: The (R,S)-diastereomer and (S,S)-diastereomer will elute at different retention times (ΔRt typically > 1 min).
-
Method B: Direct Chiral GC (The Volatility Approach)
Rationale: Gas Chromatography (GC) with FID detection does not require a chromophore. However, the carboxylic acid hydrogen bonding causes peak tailing. We must convert the acid to a methyl ester to improve peak shape and volatility.[2]
Protocol:
-
Esterification: Dissolve 5 mg of oxolane acid in 0.5 mL Methanol. Add 2 drops of concentrated H2SO4 (or use TMS-diazomethane for milder conditions). Heat at 60°C for 30 mins.
-
Extraction: Add 1 mL Hexane and 1 mL water. Vortex. Use the top Hexane layer.
-
GC Conditions:
-
Column: Rt-βDEXse (or equivalent permethylated β-cyclodextrin capillary column).[3]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 80°C (hold 1 min) → Ramp 2°C/min to 140°C.
-
Detector: FID at 250°C.
-
Result: Baseline separation of enantiomeric methyl esters is achieved via inclusion complexation with the cyclodextrin stationary phase.
-
Method C: 1H-NMR (The Rapid Screen)
Rationale: For quick "ballpark" figures during reaction optimization, NMR using a Chiral Solvating Agent (CSA) eliminates the need for chromatography.
Protocol:
-
Sample Prep: Dissolve 5-10 mg of the oxolane acid in 0.6 mL CDCl3.
-
CSA Addition: Add 1.5 - 2.0 equivalents of (R)-(+)-1-phenylethylamine .
-
Acquisition: Acquire a standard 1H-NMR spectrum.
-
Analysis: Focus on the proton alpha to the carboxyl group (or the ring protons). The formation of diastereomeric salts causes chemical shift non-equivalence (Δδ).
-
Calculation: Integrate the split peaks corresponding to the R-salt and S-salt to calculate ee.
Workflow Visualization: Indirect HPLC Pathway
The following diagram illustrates the chemical transformation and logical flow for the Indirect HPLC method, which is the most robust for regulated environments.
Figure 2: Workflow for Indirect HPLC analysis via diastereomeric amide formation.
Expert Commentary & Causality
Why Direct HPLC often fails for this specific class: While Chiral Stationary Phases (CSPs) like Chiralpak AD-H or OD-H are industry standards, they rely heavily on interaction mechanisms (pi-pi stacking, hydrogen bonding) that are weak in simple aliphatic oxolane acids. Furthermore, without a derivatization step to add a "UV tag," you are forced to use Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD). RI is sensitive to temperature and gradient drifts, while ELSD often lacks the linearity required for precise ee determination (e.g., distinguishing 98.5% from 99.0% ee).
The "Self-Validating" nature of Method A (Indirect HPLC): The indirect method is self-validating because if the coupling reaction fails, no peaks appear at the expected retention time for the amide. If racemization occurs during the coupling (a common fear), it can be checked by running a standard of pure enantiomer. However, using EDC/HOBt activation is chemically mild and historically proven to prevent racemization at the alpha-carbon of oxolane acids compared to acid chloride methods.
References
-
Bélanger, P. C., & Williams, H. W. R. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry.[4] Link
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Link
-
Porter, W. H. (1991). Resolution of chiral drugs. Pure and Applied Chemistry. (Discusses general principles of diastereomeric derivatization). Link
-
Restek Corporation. Chiral Column Selection Guide for GC. (Specific reference to Rt-βDEX columns for esters). Link
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. Link
Sources
Comparative Guide: Oxolane vs. Piperidine Carboxylates in Medicinal Chemistry
The following guide provides an in-depth technical comparison of Oxolane (Tetrahydrofuran) versus Piperidine Carboxylates , structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
The choice between an oxolane (tetrahydrofuran) and a piperidine scaffold represents a fundamental decision in structure-activity relationship (SAR) optimization. While both are saturated, six- and five-membered heterocycles respectively, their biological behaviors diverge sharply due to electronic properties:
-
Piperidine Carboxylates: Dominate in targets requiring cationic interactions (e.g., neurotransmitter transporters). The secondary amine (pKa ~11) forms critical salt bridges with aspartate/glutamate residues in the binding pocket.
-
Oxolane Carboxylates: Excel as neutral peptidomimetics and sugar amino acids (SAAs) . The ether oxygen acts as a weak hydrogen bond acceptor without introducing a charge, making it ideal for inducing peptide turn conformations and improving membrane permeability without altering the isoelectric point.
Part 1: The Piperidine Scaffold – The "Cationic" Powerhouse
Core Application: Neurotransmitter Uptake Inhibition
The piperidine ring is the pharmacophore of choice for targeting the GABA Transporter 1 (GAT-1) . The physiological transport of GABA requires the co-transport of sodium ions; inhibitors must mimic the zwitterionic state of GABA to occupy the orthosteric site.
Mechanism of Action
In the binding pocket of GAT-1, the protonated nitrogen of the piperidine ring mimics the amino group of GABA, forming an ionic bond with Arg69 and Tyr140 (stabilizing the chloride ion) or the proximal carboxylate binding site.
-
Key Compound: Nipecotic Acid (Piperidine-3-carboxylic acid).
-
Limitation: Nipecotic acid itself is hydrophilic and cannot cross the Blood-Brain Barrier (BBB).
-
Solution: Lipophilic derivatization (e.g., Tiagabine ) allows BBB penetration while retaining the piperidine-GAT-1 interaction.
Experimental Data: GABA Uptake Inhibition
Table 1: Comparative Potency of Piperidine vs. Oxolane Derivatives at GAT-1
| Compound | Scaffold | Functional Feature | IC50 (GAT-1) | Mechanism |
| (R)-Nipecotic Acid | Piperidine | Basic Amine (pKa ~10.4) | 10 - 14 µM | Substrate/Competitive Inhibitor |
| Tiagabine | Piperidine | Lipophilic Anchor + Amine | 70 - 390 nM | High-Affinity Blocker |
| Guvacine | Tetrahydropyridine | Unsaturated Amine | ~8 - 15 µM | Substrate/Competitive Inhibitor |
| THF-3-Carboxylate | Oxolane | Ether Oxygen (Neutral) | > 1000 µM (Inactive) | Loss of Salt Bridge |
Critical Insight: Replacing the piperidine nitrogen with an oxolane oxygen (bioisosteric replacement of NH with O) results in a complete loss of activity at GAT-1. This confirms the absolute requirement for a cationic center to drive transporter binding.
Part 2: The Oxolane Scaffold – The "Neutral" Architect
Core Application: Peptidomimetics & Conformational Constraints
Oxolane amino acids (often derived from carbohydrates and termed Sugar Amino Acids or SAAs) are utilized to constrain peptide backbones.[1] Unlike piperidine (pipecolic acid), which introduces a basic center that may alter solubility or receptor affinity, the oxolane ring locks the conformation via steric bulk and stereoelectronic effects (anomeric effect) while remaining neutral.
Structural Advantages[1]
-
Turn Induction: Furanoid SAAs are potent inducers of secondary structures (e.g., 10-helix or 12-helix) in short peptides.
-
Proteolytic Stability: The non-natural ether linkage is unrecognizable to serum proteases, extending the half-life of peptide drugs.
-
H-Bonding: The ether oxygen serves as an H-bond acceptor for backbone amides, stabilizing "turn" structures (e.g.,
-turns) without the charge repulsion issues of ammonium groups.
Case Study: HIV Protease Inhibition
In the design of HIV protease inhibitors, replacing a Proline residue with Pipecolic acid (piperidine) creates a potent inhibitor (IC50 ~1 µM) by filling the hydrophobic S1' pocket. However, Oxolane-based ligands (like those in Amprenavir) utilize the ether oxygen to engage Asp25/Asp25' catalytic residues through a water molecule, demonstrating a high-affinity binding mode driven by polar interactions rather than ionic bonding.
Part 3: Decision Logic & SAR Visualization
The following diagram illustrates the decision process for selecting between these two scaffolds based on target requirements.
Figure 1: Strategic decision tree for scaffold selection in medicinal chemistry.
Part 4: Experimental Protocols
Protocol A: [³H]-GABA Uptake Assay (Piperidine Validation)
Use this protocol to validate the potency of piperidine-based carboxylates against GAT-1.
-
Preparation: Isolate rat cortical synaptosomes or use HEK-293 cells stably expressing human GAT-1.
-
Buffer: Krebs-Henseleit buffer (pH 7.4) containing 2.5 mM CaCl₂ and 1.2 mM MgSO₄.
-
Incubation:
-
Pre-incubate 100 µL of synaptosomes with 20 µL of test compound (Piperidine analog) for 10 min at 37°C.
-
Initiate uptake by adding [³H]-GABA (final concentration 10 nM).
-
-
Termination: After 5 min, stop reaction by rapid filtration through Whatman GF/C filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC50 using non-linear regression (Log[inhibitor] vs. response).
Protocol B: Synthesis of Oxolane Amino Acid Peptides (Oxolane Validation)
Use this protocol to incorporate oxolane scaffolds into peptides for stability testing.
-
Resin Loading: Use Wang resin. Couple the first Fmoc-amino acid using DIC/DMAP in DMF.
-
Deprotection: Remove Fmoc group with 20% piperidine in DMF (2 x 10 min). Note: The reagent itself contains the piperidine scaffold!
-
Coupling the Oxolane:
-
Activate the Oxolane-2-carboxylic acid (SAA building block) using HATU (1.2 eq) and DIEA (2.0 eq) in DMF.
-
Add to resin and shake for 2 hours. Monitor via Kaiser test (ninhydrin).
-
-
Cleavage: Cleave peptide from resin using TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.
-
Purification: Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column).
Part 5: References
-
Krogsgaard-Larsen, P., & Johnston, G. A. (1975). Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. Journal of Neurochemistry. Link
-
Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International. Link
-
Chakraborty, T. K., et al. (2002). Sugar amino acids and their uses in designing bioactive molecules. Combinatorial Chemistry & High Throughput Screening. Link
-
Nielsen, E. B., et al. (1991). Tiagabine, a novel anticonvulsant GABA uptake inhibitor. Pharmacology & Toxicology. Link
-
Smith, A. B., et al. (1999). Design, Synthesis, and Biological Evaluation of Monopyrrolinone-Based HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. Link
Sources
A Researcher's Guide to Establishing Optical Rotation Standards for (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid
For the researcher navigating the nuanced world of chiral molecules, establishing the optical purity of a compound is a cornerstone of rigorous chemical characterization. This guide provides a comprehensive framework for determining and standardizing the optical rotation of (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid. In the absence of a universally published specific rotation value for this specific molecule, we will delve into first principles, explore data from analogous compounds, and present a robust experimental protocol to establish a reliable internal standard. This guide is intended for drug development professionals and researchers who require not just a number, but a deep understanding of the chiroptical properties of their molecules.
The Foundational Principles of Optical Rotation
Optical rotation is the phenomenon where a chiral compound, one that is not superimposable on its mirror image, rotates the plane of plane-polarized light.[1] The direction and magnitude of this rotation are unique characteristics of a specific enantiomer.
-
Dextrorotatory (+): Rotation of the plane of polarized light in a clockwise direction.
-
Levorotatory (-): Rotation of the plane of polarized light in a counter-clockwise direction.
The observed rotation (α) is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. To create a standardized value, we use the specific rotation ([α]) , which is an intrinsic property of a chiral compound.
The specific rotation is calculated using the following formula:
[α]Tλ = α / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light (commonly the sodium D-line at 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
Establishing a Benchmark: The Unsubstituted Parent Compound
It has been established that (R)-(+)-tetrahydrofuran-2-carboxylic acid is dextrorotatory. A commercially available standard from Tokyo Chemical Industry (TCI) reports a specific rotation of +19° (neat) for the (R)-enantiomer. This provides a crucial piece of information: the unsubstituted parent acid with the (R) configuration at the 2-position has a positive optical rotation.
Based on the principles of enantiomers having equal and opposite optical rotations, we can deduce that (S)-(-)-tetrahydrofuran-2-carboxylic acid will be levorotatory, with a specific rotation of approximately -19° (neat) .
The Influence of a 5-Substituent: A Qualitative Comparison
The introduction of a benzyl group at the 5-position of the tetrahydrofuran ring will undoubtedly influence the magnitude and possibly the sign of the optical rotation. The benzyl group is a bulky, aromatic substituent that will significantly alter the electron distribution and the overall three-dimensional shape of the molecule, thereby affecting its interaction with plane-polarized light.
Without experimental data, a precise prediction of the specific rotation of (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid is not possible. However, we can make some informed hypotheses:
-
Magnitude: The presence of the large benzyl group is likely to lead to a different magnitude of rotation compared to the unsubstituted parent acid.
-
Sign: The stereochemistry at the 2-position is (S). In the parent compound, the (S)-enantiomer is levorotatory (-). It is plausible that the (2S,5R) diastereomer will also be levorotatory, but this is not a certainty and must be confirmed experimentally. The stereocenter at the 5-position will also contribute to the overall rotation.
The Path to Standardization: A Rigorous Experimental Protocol
To definitively determine the optical rotation of (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid and establish it as a reliable standard, a meticulous experimental approach is required. The following protocol is designed to ensure accuracy, reproducibility, and compliance with established pharmacopeial standards.
Instrument Calibration and Verification
The accuracy of any optical rotation measurement is fundamentally dependent on the proper calibration of the polarimeter.
Workflow for Polarimeter Calibration:
Caption: Workflow for Sample Preparation and Analysis
Step-by-Step Protocol:
-
Sample Purity: Ensure the (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid is of high purity, ideally >99%, as impurities can significantly affect the optical rotation. Chiral High-Performance Liquid Chromatography (HPLC) is recommended to confirm enantiomeric purity.
-
Solvent Selection: Choose a high-purity solvent in which the compound is readily soluble and that does not react with the compound. Methanol or ethanol are common choices for carboxylic acids.
-
Concentration: Prepare a solution with a concentration that will give a significant and accurately measurable observed rotation, typically between 0.5 and 2 g/100 mL.
-
Measurement:
-
Rinse the polarimeter cell (typically 1 dm) with the prepared solution two to three times.
-
Carefully fill the cell, ensuring no air bubbles are trapped in the light path.
-
Place the cell in the thermostated chamber of the polarimeter, set to a standard temperature (e.g., 20°C or 25°C).
-
Allow the solution to equilibrate to the set temperature.
-
Take multiple readings of the observed rotation (α) and calculate the average.
-
-
Blank Measurement: Measure the rotation of the pure solvent in the same cell and under the same conditions. Subtract this blank value from the sample's observed rotation.
-
Calculation: Use the averaged and blank-corrected observed rotation (α), the known path length (l), and the precisely calculated concentration (c) to determine the specific rotation ([α]).
Data Comparison and Interpretation
The experimentally determined specific rotation for your sample of (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid can now be used as an internal standard.
| Compound | Stereochemistry | Reported/Expected Specific Rotation ([α]D) | Conditions |
| Tetrahydrofuran-2-carboxylic acid | (R) | +19° | neat |
| Tetrahydrofuran-2-carboxylic acid | (S) | ~ -19° (inferred) | neat |
| (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid | (2S,5R) | To be determined experimentally | e.g., c=1 in Methanol at 20°C |
Conclusion: Establishing a New Standard
By following this comprehensive guide, researchers can confidently establish a reliable optical rotation standard for (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid. This involves not only the precise measurement of the compound's specific rotation but also a thorough understanding of the principles of polarimetry and adherence to rigorous calibration and sample preparation protocols. The experimentally determined value will serve as a critical quality control parameter for ensuring the enantiomeric purity and identity of this important chiral building block in drug discovery and development.
References
- U.S. Pharmacopeia.
-
Wikipedia. Optical rotation. [Link]
-
LibreTexts Chemistry. 5.4: Optical Activity. [Link]
-
National Institute of Standards and Technology (NIST). Standard Reference Materials (SRMs). [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2S,5R)-5-Benzyloxolane-2-carboxylic acid
This document provides a detailed, step-by-step guide for the safe and compliant disposal of (2S,5R)-5-Benzyloxolane-2-carboxylic acid. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon the foundational principles of laboratory safety, chemical waste management as mandated by the Resource Conservation and Recovery Act (RCRA), and the general characteristics of carboxylic acids.[1] It is imperative to treat this compound as potentially hazardous and to follow a conservative approach to its disposal.
Disclaimer: This guide is intended to provide best-practice recommendations based on the general properties of carboxylic acids and established laboratory safety protocols. The ultimate responsibility for hazardous waste determination and compliant disposal lies with the waste generator. You must consult with your institution's Environmental Health & Safety (EHS) department to ensure adherence to all local, state, and federal regulations.
Hazard Assessment and Waste Characterization
Before any disposal activities can commence, a thorough hazard assessment is crucial. While specific toxicological data for (2S,5R)-5-Benzyloxolane-2-carboxylic acid is not widely available, we can infer potential hazards based on its chemical structure.
-
Carboxylic Acid Group: The presence of the carboxylic acid moiety suggests that the compound is acidic. Concentrated forms of carboxylic acids can be corrosive and cause skin and eye irritation or damage.[2]
-
Organic Compound: As an organic molecule, it may be combustible, and its thermal decomposition could produce irritating gases and vapors.[3]
Actionable Steps:
-
Assume Hazardous Nature: In the absence of contrary data, assume the waste is hazardous.
-
Consult Institutional EHS: Contact your EHS department to determine if a formal hazardous waste determination is required. They can provide guidance on the specific waste codes that may apply.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
Personal Protective Equipment (PPE)
When handling (2S,5R)-5-Benzyloxolane-2-carboxylic acid for disposal, appropriate PPE is mandatory to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and accidental contact with the eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | Prevents inhalation of the compound, which may cause respiratory irritation.[2] |
Spill Management
Accidental spills must be managed promptly and safely.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently sweep to avoid creating dust.
-
Neutralization (for acidic properties): If the material is known to be acidic, it can be neutralized with a mild base like sodium bicarbonate. This should only be done by trained personnel.
-
Collection: Collect the absorbed or spilled material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The collected spill cleanup material is also considered hazardous waste and must be disposed of accordingly.[4]
Disposal Workflow
The following workflow outlines the decision-making process for the proper disposal of (2S,5R)-5-Benzyloxolane-2-carboxylic acid.
Caption: Disposal decision workflow for (2S,5R)-5-Benzyloxolane-2-carboxylic acid.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Labeling:
-
As soon as the first drop of waste enters the container, it must be labeled.[4]
-
The label must clearly state "HAZARDOUS WASTE".[4]
-
The full chemical name, "(2S,5R)-5-Benzyloxolane-2-carboxylic acid," and the concentration or percentage of each component in a mixture must be listed. Do not use abbreviations.[4][5]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[5]
-
The SAA must be in a well-ventilated area, such as a chemical fume hood, especially if there is a potential for vapor release.[1]
-
Segregate the waste container from incompatible materials. For a carboxylic acid, this includes:
-
Bases (can cause a violent exothermic reaction).
-
Oxidizing agents (can create a fire or explosion hazard).
-
Reactive metals.
-
-
Use secondary containment (e.g., a plastic tub) to capture any potential leaks.
-
-
Final Disposal:
-
Once the waste container is full or you are no longer generating this waste stream, arrange for its disposal through your institution's EHS department.
-
EHS will coordinate with a licensed hazardous waste vendor for transportation and final disposal.[2]
-
The most probable disposal method for this type of organic waste is incineration at a permitted facility.
-
Do not dispose of (2S,5R)-5-Benzyloxolane-2-carboxylic acid down the drain or in the regular trash.[5] Most organic acids are not suitable for drain disposal, even after neutralization, due to potential toxicity.[5]
-
References
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
- U.S. Government Publishing Office. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Benzothiophene-5-carboxylic acid.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Benzylmorpholine-2-carboxylic acid hydrochloride.
- Fisher Scientific. (2013, August 27). Safety Data Sheet: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Pyrrolidone-5-carboxylic acid, sodium salt.
- Fisher Scientific. (2012, May 1). Safety Data Sheet: Benzoic acid.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: Indole-2-carboxylic acid.
- Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide.
- Greenbook. (2018, April 24). Safety Data Sheet: Complex of Calcium and carboxylic acids.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. fishersci.com [fishersci.com]
- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide | C13H19N3O2 | CID 71474579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
